molecular formula C16H15F3N6O2 B2809227 N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396798-63-2

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2809227
CAS No.: 1396798-63-2
M. Wt: 380.331
InChI Key: FOGSMLVQAWKXLV-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazole derivatives This compound is notable for its unique structural features, which include an isoxazole ring, a tetrazole ring, and a trifluoromethyl-substituted phenyl group

Scientific Research Applications

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

While specific information about the mechanism of action of this compound is not available, it is known that isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential . For example, Xu et al. designed and synthesized a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT 3 inhibitors .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced through a cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the isoxazole and tetrazole intermediates with the trifluoromethyl-substituted phenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in halogenated derivatives or other substituted products.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
  • N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its lipophilicity. This can lead to improved biological activity and better pharmacokinetic properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2/c1-15(2,3)11-8-12(27-23-11)20-14(26)13-21-24-25(22-13)10-6-4-9(5-7-10)16(17,18)19/h4-8H,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSMLVQAWKXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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